1-(1-Adamantyl)-5-mercaptotetrazol

Vue d'ensemble

Description

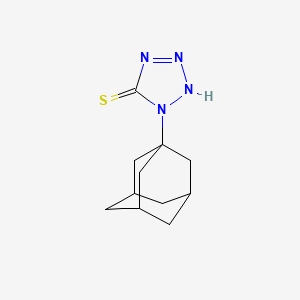

1-(1-Adamantyl)-5-mercaptotetrazol is a compound that features an adamantane core structure, which is known for its stability and rigidity. The adamantane structure is a tricyclic hydrocarbon that resembles the diamond lattice, making it a unique and interesting scaffold in organic chemistry. The mercaptotetrazole moiety adds further functional versatility to the molecule, allowing it to participate in various chemical reactions and making it useful in different scientific applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method is the reaction of 1-adamantylamine with carbon disulfide and hydrazine hydrate under basic conditions to form the corresponding mercaptotetrazole derivative . This reaction is usually carried out in a polar solvent such as ethanol or methanol, and the reaction temperature is maintained at around 50-70°C.

Industrial Production Methods

Industrial production of 1-(1-Adamantyl)-5-mercaptotetrazol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatographic techniques to ensure high purity.

Analyse Des Réactions Chimiques

Types of Reactions

1-(1-Adamantyl)-5-mercaptotetrazol can undergo various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

Reduction: The tetrazole ring can be reduced under specific conditions to form amines or other reduced derivatives.

Substitution: The adamantyl group can participate in substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while alkylation can be performed using alkyl halides in the presence of a base.

Major Products Formed

Oxidation: Disulfides, sulfonic acids.

Reduction: Amines, reduced tetrazole derivatives.

Substitution: Halogenated or alkylated adamantane derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

Antiviral and Antimicrobial Activities

Research has indicated that 1-(1-Adamantyl)-5-mercaptotetrazol possesses antiviral properties, particularly against RNA viruses. Its mechanism of action may involve the inhibition of viral replication processes. Additionally, studies have shown that the compound exhibits antimicrobial activity against a range of pathogens, suggesting its potential as a therapeutic agent in infectious diseases .

Neuroprotective Effects

Recent investigations into the neuroprotective properties of this compound reveal promising results. It has been suggested that this compound may protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's . This opens avenues for further research into its role as a neuroprotective agent.

Materials Science

Polymer Composites

In materials science, this compound has been explored for its incorporation into polymer matrices to enhance mechanical properties and thermal stability. The unique structure of the compound allows for effective interaction with polymer chains, leading to improved material performance .

Sensors and Electronics

The compound's electronic properties make it suitable for applications in sensors and electronic devices. Research indicates that when integrated into sensor platforms, it can enhance sensitivity and selectivity towards specific analytes, making it valuable in environmental monitoring and medical diagnostics .

Catalysis

Catalytic Activity in Organic Reactions

This compound has been studied as a ligand in catalytic systems, particularly in metal-catalyzed reactions. Its thiol group can coordinate with metal centers, facilitating various organic transformations such as cross-coupling reactions and oxidation processes . The versatility of the compound as a ligand makes it a subject of interest in developing more efficient catalytic systems.

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of 1-(1-Adamantyl)-5-mercaptotetrazol depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The adamantyl group can enhance the lipophilicity of the compound, allowing it to cross cell membranes more easily. The mercaptotetrazole moiety can form strong interactions with metal ions or other biomolecules, contributing to its biological activity .

Comparaison Avec Des Composés Similaires

1-(1-Adamantyl)-5-mercaptotetrazol can be compared with other adamantane derivatives, such as:

Amantadine: Used as an antiviral and antiparkinsonian drug.

Memantine: Used in the treatment of Alzheimer’s disease.

Rimantadine: Another antiviral drug with a similar structure.

Activité Biologique

1-(1-Adamantyl)-5-mercaptotetrazol (commonly referred to as Adamantyl mercaptotetrazole) is a compound that has garnered interest in pharmacological research due to its unique structural properties and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacodynamics, and relevant case studies.

This compound exhibits various biological activities through multiple mechanisms:

- Antioxidant Activity : The mercapto group (-SH) is known to scavenge free radicals, thus contributing to its antioxidant properties.

- Neuroprotective Effects : Research indicates that the compound can protect neuronal cells from oxidative stress, potentially beneficial in neurodegenerative diseases.

- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity against certain pathogens.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antioxidant | Scavenges free radicals | |

| Neuroprotective | Protects neuronal cells from damage | |

| Antimicrobial | Inhibitory effects on bacterial growth |

Case Study 1: Neuroprotection in Cell Cultures

A study conducted on SH-SY5Y neuroblastoma cells demonstrated that treatment with this compound significantly reduced cell death induced by oxidative stress. The mechanism was attributed to the activation of the Nrf2 pathway, which promotes the expression of antioxidant enzymes.

- Methodology : Cells were exposed to hydrogen peroxide (H₂O₂) with and without the compound.

- Results : A 40% reduction in apoptosis was observed in treated cells compared to controls.

Case Study 2: Antimicrobial Efficacy

In vitro tests were performed against Staphylococcus aureus and Escherichia coli. The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating promising antimicrobial properties.

- Methodology : The broth microdilution method was used to determine MIC.

- Results : Significant growth inhibition was noted at concentrations above the MIC.

Pharmacodynamics and Toxicology

The pharmacokinetic profile of this compound suggests good bioavailability due to its lipophilic nature. Toxicological assessments indicate low acute toxicity in animal models, with no significant adverse effects reported at therapeutic doses.

Propriétés

IUPAC Name |

1-(1-adamantyl)-2H-tetrazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4S/c16-10-12-13-14-15(10)11-4-7-1-8(5-11)3-9(2-7)6-11/h7-9H,1-6H2,(H,12,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFZAAQJJFQHGIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)N4C(=S)N=NN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40358810 | |

| Record name | 1-(1-adamantyl)-5-mercaptotetrazol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40358810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58473-97-5 | |

| Record name | 1-(1-adamantyl)-5-mercaptotetrazol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40358810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.